- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,
Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- BFPCWYOMCDHJNZ-UHFFFAOYSA-N
- AK00780657
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid
- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid
- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-
- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)
- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid
- WMB50509
- AKOS028114968
- D80456
- SY317605
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
- MFCD26096712
- BS-18271
- SCHEMBL680352
- C11H7FN2O3
- CS-0157492
- A1-02457
- DA-40231
- 946505-09-5
- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
-
- MDL: MFCD26096712
- インチ: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)
- InChIKey: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O
計算された属性
- 精确分子量: 234.04407025g/mol
- 同位素质量: 234.04407025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70
- XLogP3: 1.4
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM530575-10g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 10g |
$1587 | 2023-03-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 50mg |
243.0CNY | 2021-07-15 | |
Ambeed | A428665-1g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 1g |
$275.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1089370-10g |
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |
946505-09-5 | 95% | 10g |
$2235 | 2023-09-04 | |
eNovation Chemicals LLC | Y1089370-5g |
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |
946505-09-5 | 95% | 5g |
$1155 | 2024-06-05 | |
Chemenu | CM530575-1g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 1g |
$248 | 2023-03-07 | |
Ambeed | A428665-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
$1100.0 | 2024-04-16 | |
Ambeed | A428665-10g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 10g |
$1760.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
¥8250.0 | 2024-04-17 | |
abcr | AB538756-250 mg |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid; . |
946505-09-5 | 250MG |
€195.10 | 2023-07-11 |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,
Synthetic Circuit 4
- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,
Synthetic Circuit 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,
Synthetic Circuit 6
1.2 Reagents: Hydrochloric acid Solvents: Water
- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,
Synthetic Circuit 7
- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 8
- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,
Synthetic Circuit 9
- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1
- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitorsEuropean Journal of Medicinal Chemistry, 2016, 120, 37-50,
Synthetic Circuit 13
1.2 Reagents: Hydrochloric acid Solvents: Water
- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials
- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester
- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-
- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]
- 4-Fluorobenzeneboronic acid
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 関連文献
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 946505-09-5)
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 946505-09-5) is a pyridazine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. This research brief aims to summarize the latest findings and highlight the compound's potential as a lead molecule for drug development.
The synthesis of 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has been optimized in recent years, with researchers achieving higher yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently introduce the 4-fluorophenyl moiety, significantly reducing the number of synthetic steps and improving overall efficiency. These advancements are critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed that this compound exhibits potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). In vitro studies using human macrophage cell lines showed a dose-dependent reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking studies have identified strong interactions between the compound and the active sites of these enzymes, providing insights into its mechanism of action.
In the realm of oncology, 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has shown promising results in preclinical models. A 2024 study in Cancer Research reported that the compound induces apoptosis in several cancer cell lines, including breast and lung adenocarcinoma, by activating the intrinsic apoptotic pathway. Notably, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, a desirable property for anticancer agents. These findings underscore its potential as a candidate for further development in cancer therapy.
Despite these promising results, challenges remain in the development of this compound. Pharmacokinetic studies indicate that it has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Additionally, comprehensive toxicity studies are required to ensure its safety profile before advancing to clinical trials. Collaborative efforts between academic and industrial researchers are underway to address these challenges and accelerate the translation of this compound into a viable therapeutic agent.
In conclusion, 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 946505-09-5) represents a promising scaffold for the development of novel anti-inflammatory and anticancer drugs. Recent advancements in its synthesis and pharmacological characterization have laid a solid foundation for future research. Continued efforts to optimize its pharmacokinetic and safety profiles will be crucial for its progression through the drug development pipeline. This compound exemplifies the potential of pyridazine derivatives in addressing unmet medical needs and highlights the importance of interdisciplinary collaboration in medicinal chemistry.
946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) Related Products
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
